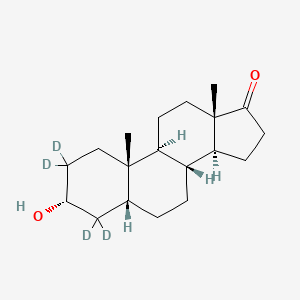
5beta-Androsterone-d4 (1mg/ml in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androsterone-d4 (1mg/ml in Acetonitrile) is a deuterated analog of 5beta-Androsterone, a steroid hormone. This compound is often used as an internal standard in various analytical applications due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androsterone-d4 involves the incorporation of deuterium atoms into the 5beta-Androsterone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
Industrial production of 5beta-Androsterone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
5beta-Androsterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to 5beta-Androstanedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to 5beta-Androstanediol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: 5beta-Androstanedione.
Reduction: 5beta-Androstanediol.
Substitution: Halogenated derivatives of 5beta-Androsterone-d4.
Scientific Research Applications
5beta-Androsterone-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: In studies of steroid metabolism and enzyme activity.
Medicine: In clinical research to monitor hormone levels and diagnose endocrine disorders.
Industry: In the development of pharmaceuticals and quality control of steroid-based products.
Mechanism of Action
The mechanism of action of 5beta-Androsterone-d4 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal internal standard for analytical applications.
Comparison with Similar Compounds
Similar Compounds
5alpha-Androsterone: Another isomer of androsterone with different biological activity.
Androstenedione: A precursor to both testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness
5beta-Androsterone-d4 is unique due to its deuterium labeling, which provides distinct mass spectrometric properties. This makes it highly valuable as an internal standard for precise quantification in analytical chemistry.
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2 |
InChI Key |
QGXBDMJGAMFCBF-JZCOCQNJSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


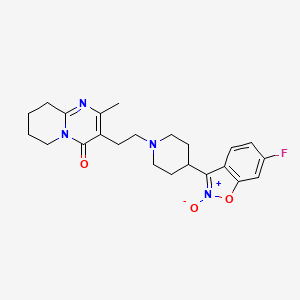

![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
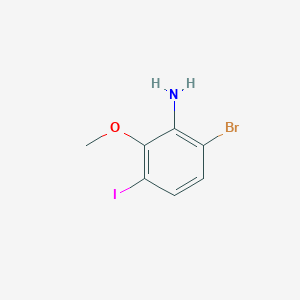
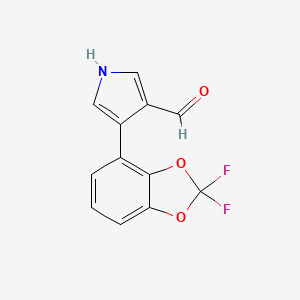
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
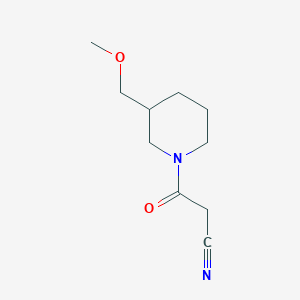

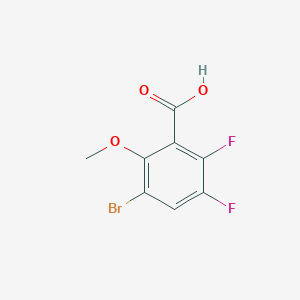
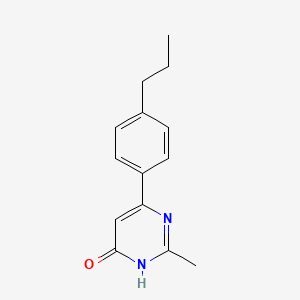
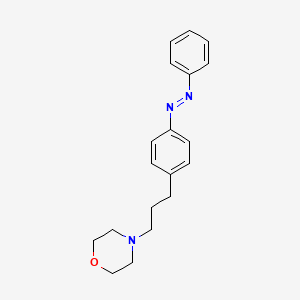
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
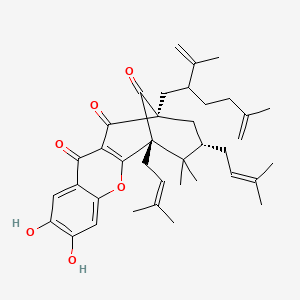
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
